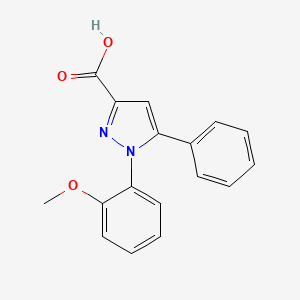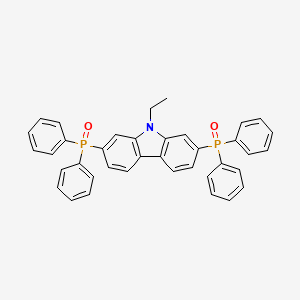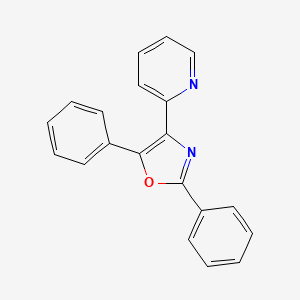
7-Methyl-5-(methylsulfanyl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-5-(methylthio)quinolin-8-ol is a quinoline derivative known for its diverse chemical properties and potential applications in various fields. This compound is characterized by a quinoline ring substituted with a methyl group at the 7th position and a methylthio group at the 5th position, along with a hydroxyl group at the 8th position. The unique structure of this compound contributes to its distinct chemical behavior and potential utility in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-5-(methylthio)quinolin-8-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzyl alcohol, the compound can be synthesized through a series of reactions involving methylation, thiolation, and cyclization steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of 7-Methyl-5-(methylthio)quinolin-8-ol may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methyl-5-(methylthio)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve the desired substitutions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted quinoline compounds.
Applications De Recherche Scientifique
7-Methyl-5-(methylthio)quinolin-8-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 7-Methyl-5-(methylthio)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various biological processes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and influence cellular signaling pathways.
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.
5,7-Dimethyl-8-hydroxyquinoline: Similar structure but with different substitution patterns, leading to distinct chemical and biological properties.
2-Styryl-8-hydroxyquinoline: Exhibits enhanced electron mobility and thermal stability due to extended π-conjugation.
Uniqueness: 7-Methyl-5-(methylthio)quinolin-8-ol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential applications. Its combination of methyl and methylthio groups, along with the hydroxyl group, allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
37596-97-7 |
|---|---|
Formule moléculaire |
C11H11NOS |
Poids moléculaire |
205.28 g/mol |
Nom IUPAC |
7-methyl-5-methylsulfanylquinolin-8-ol |
InChI |
InChI=1S/C11H11NOS/c1-7-6-9(14-2)8-4-3-5-12-10(8)11(7)13/h3-6,13H,1-2H3 |
Clé InChI |
IBQGXAJBZBDGQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=CC=NC2=C1O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)benzo[d]oxazole-5-methanol](/img/structure/B12886385.png)
![4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12886392.png)

![N-(2-(4-(Benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide](/img/structure/B12886397.png)
![N-[amino(phenyl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B12886403.png)
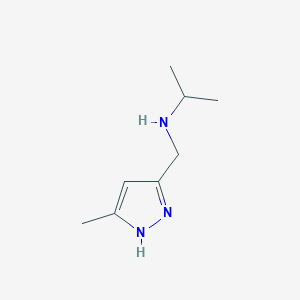
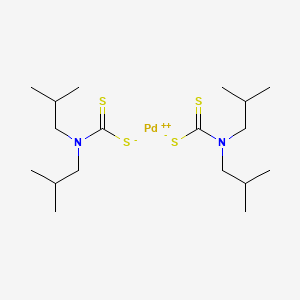
![2-{[(3S)-Oxolan-3-yl]oxy}aniline](/img/structure/B12886425.png)
